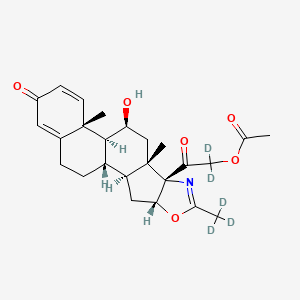

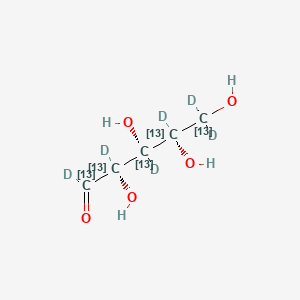

Deflazacort-D5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

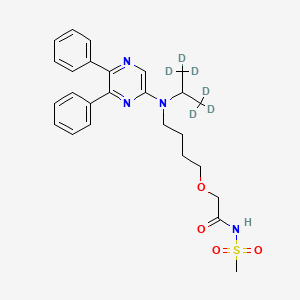

Deflazacort-D5 is a deuterium-labeled derivative of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties . Deflazacort is commonly used in the treatment of Duchenne Muscular Dystrophy (DMD) and other inflammatory conditions . The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research.

Vorbereitungsmethoden

The synthesis of Deflazacort involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, and more . The industrial production of Deflazacort typically starts with turmeric extractive saponin, which undergoes a series of chemical reactions to yield the final product . The process is characterized by mild reaction conditions, easily obtained raw materials, and a simple process route, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Deflazacort undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Deflazacort-D5 has a wide range of scientific research applications:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

Biology: Employed in metabolic studies to understand the biotransformation of drugs.

Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs in the body.

Industry: Applied in the development of new formulations and drug delivery systems.

Wirkmechanismus

Deflazacort-D5, like Deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The exact mechanism involves the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Vergleich Mit ähnlichen Verbindungen

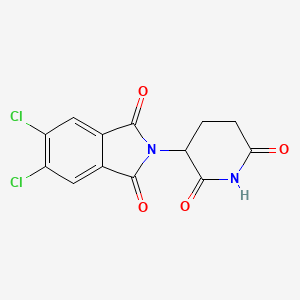

Deflazacort-D5 can be compared with other glucocorticoids such as Prednisolone and Vamorolone . While all these compounds share anti-inflammatory and immunosuppressive properties, Deflazacort is unique in its reduced impact on bone health and weight gain compared to other steroids . Similar compounds include:

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but a higher risk of side effects like bone density reduction.

Vamorolone: A novel corticosteroid being investigated for its potential to treat DMD with fewer side effects.

This compound’s deuterium labeling makes it particularly valuable for research applications, providing insights that are not easily obtained with other glucocorticoids .

Eigenschaften

Molekularformel |

C25H31NO6 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2 |

InChI-Schlüssel |

FBHSPRKOSMHSIF-NNXZVGBDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C |

Kanonische SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)